

# Spectroscopic Fingerprinting: A Comparative Guide to Confirming the Identity of p-Chloroacetanilide

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## Compound of Interest

Compound Name: *p*-Chloroacetanilide

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This guide provides a comprehensive comparison of spectroscopic data to definitively identify **p-chloroacetanilide** and distinguish it from potential starting materials, isomers, and byproducts. Detailed experimental protocols and a logical workflow for identity confirmation are also presented.

## Introduction

In the synthesis of pharmaceutical compounds and other fine chemicals, rigorous identity confirmation of the target molecule is paramount. **p-Chloroacetanilide**, a key intermediate, can be definitively identified using a combination of spectroscopic techniques. This guide outlines the characteristic spectral signatures of **p-chloroacetanilide** obtained from Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) Spectroscopy, Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) Spectroscopy, and Mass Spectrometry (MS). By comparing the spectrum of a synthesized sample to the reference data provided, and against the data of plausible alternatives, researchers can confidently verify the purity and identity of their compound.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **p-chloroacetanilide** and related compounds.

Table 1: Key IR Absorption Bands (cm<sup>-1</sup>)

Compound	N-H Stretch	C=O Stretch	Aromatic C-H Stretch	Aromatic C=C Stretch	C-Cl Stretch
p-Chloroacetanilide	~3300	~1670	~3100-3000	~1600, ~1490	~1090
Acetanilide[1]	~3300-3500	~1650-1700	~3030-3080	~1600, ~1490	-
p-Chloroaniline	~3400, ~3300	-	~3100-3000	~1620, ~1500	~1090
o-Chloroacetanilide	~3290	~1670	~3100-3000	~1590, ~1480	~1050
m-Chloroacetanilide	~3290	~1670	~3100-3000	~1590, ~1480	~1070

Table 2: <sup>1</sup>H NMR Chemical Shifts (δ, ppm) in CDCl<sub>3</sub>

Compound	-CH <sub>3</sub> (singlet)	Aromatic Protons	N-H (singlet)
p-Chloroacetanilide	~2.1	~7.3 (d, 2H), ~7.5 (d, 2H)	~7.6
Acetanilide[2][3]	~2.18	~7.10 (t, 1H), ~7.32 (t, 2H), ~7.49 (d, 2H)	~7.15
p-Chloroaniline	-	~6.6 (d, 2H), ~7.1 (d, 2H)[4]	~3.7 (broad s, 2H)
o-Chloroacetanilide	~2.2	~7.0-7.4 (m, 4H), ~8.2 (d, 1H)	~7.8
m-Chloroacetanilide	~2.2	~7.0-7.6 (m, 4H)	~7.5

Table 3: <sup>13</sup>C NMR Chemical Shifts (δ, ppm) in CDCl<sub>3</sub>

Compound	-CH <sub>3</sub>	Aromatic Carbons	C=O
p-Chloroacetanilide	~24.5	~121.5, ~129.0, ~129.5, ~136.5	~168.0
Acetanilide[3]	~24.1	~120.4, ~124.1, ~128.7, ~138.2	~169.5
p-Chloroaniline[5]	-	~116.0, ~124.0, ~129.0, ~145.0	-
o-Chloroacetanilide[6][7]	~25.0	~121.0, ~122.0, ~125.0, ~127.0, ~129.0, ~134.5	~168.5
m-Chloroacetanilide	~24.5	~118.0, ~120.0, ~124.0, ~130.0, ~134.5, ~139.0	~168.0

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] <sup>+</sup>	Key Fragment Ions
p-Chloroacetanilide	169/171 (3:1 ratio)	127/129, 92, 65
Acetanilide[8][9][10]	135	93, 66, 43
p-Chloroaniline[11]	127/129 (3:1 ratio)	92, 65
o-Chloroacetanilide[12][13]	169/171 (3:1 ratio)	127/129, 92, 65
m-Chloroacetanilide[14][15]	169/171 (3:1 ratio)	127/129, 92, 65

## Experimental Protocols

### 1. Infrared (IR) Spectroscopy

- Method: Attenuated Total Reflectance (ATR) or KBr Pellet.
- Protocol (ATR):
  - Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
  - Record a background spectrum.
  - Place a small amount of the solid **p-chloroacetanilide** sample onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
  - Acquire the IR spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
  - Clean the crystal and anvil thoroughly after the measurement.

### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Method: <sup>1</sup>H and <sup>13</sup>C NMR.
- Protocol:

- Dissolve approximately 5-10 mg of the **p-chloroacetanilide** sample in about 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Ensure the sample has completely dissolved; gentle warming or vortexing may be applied.
- Place the NMR tube in the spectrometer.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Acquire the  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be required compared to the  $^1\text{H}$  spectrum due to the lower natural abundance of  $^{13}\text{C}$ .
- Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

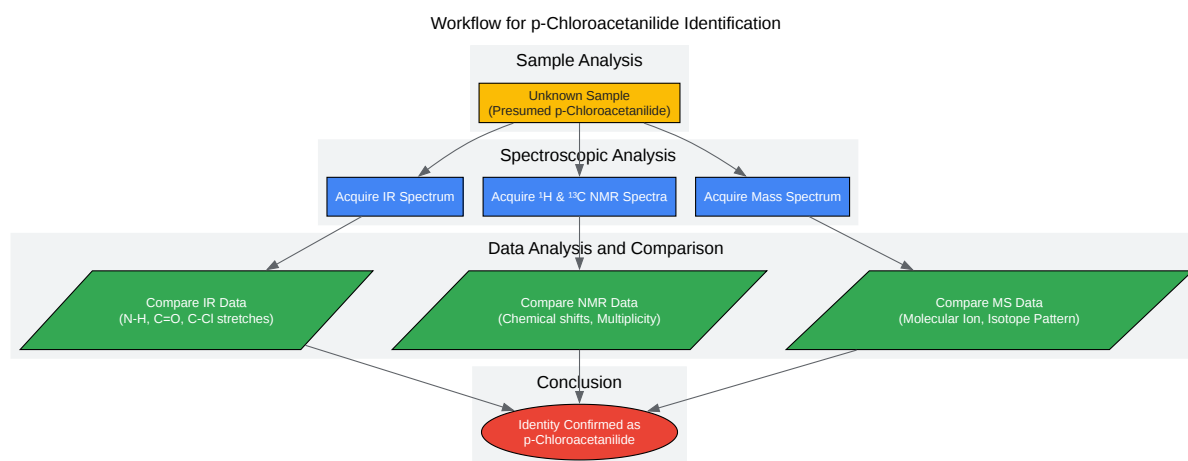
### 3. Mass Spectrometry (MS)

- Method: Electron Ionization (EI) Mass Spectrometry.
- Protocol:
  - Introduce a small amount of the **p-chloroacetanilide** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
  - The sample is vaporized and then ionized by a high-energy electron beam.
  - The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer.
  - A detector records the abundance of each ion, generating a mass spectrum.
  - Identify the molecular ion peak and analyze the fragmentation pattern. The presence of chlorine will be indicated by a characteristic  $M+2$  peak with an intensity of approximately

one-third of the molecular ion peak.

## Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of a sample as **p-chloroacetanilide** using the spectroscopic methods described.



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Caption: Spectroscopic workflow for **p-Chloroacetanilide** identity confirmation.

## Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a powerful and definitive method for the identification of **p-chloroacetanilide**. By carefully acquiring and interpreting the spectra of a synthesized product and comparing them to the reference data provided in this guide, researchers can ensure the identity and purity of their material, a critical step in any chemical synthesis or drug development process. The distinct patterns in each spectroscopic technique, when used in concert, leave little room for ambiguity in structural elucidation.

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